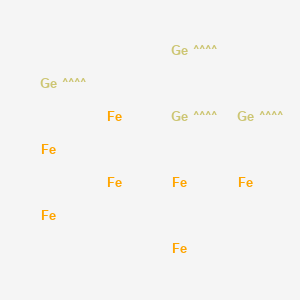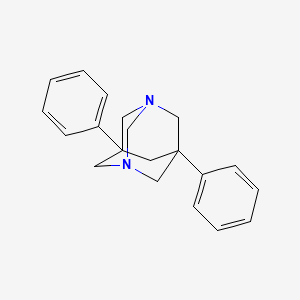
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazatricyclo(33113,7)decane, 5,7-diphenyl- is a complex organic compound with the molecular formula C20H22N2 This compound is part of the diazatricyclo family, characterized by its unique tricyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tricyclic structure and phenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazatricyclo(3.3.1.13,7)decane: Lacks the phenyl groups, resulting in different chemical properties.
Tricyclo(3.3.1.13,7)decane: A similar tricyclic structure but without nitrogen atoms.
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane: Contains additional nitrogen atoms, leading to different reactivity.
Uniqueness
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- is unique due to the presence of phenyl groups at the 5 and 7 positions, which enhance its chemical diversity and potential applications. The combination of the tricyclic structure and phenyl groups makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
38705-08-7 |
|---|---|
Molekularformel |
C20H22N2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C20H22N2/c1-3-7-17(8-4-1)19-11-20(18-9-5-2-6-10-18)14-21(12-19)16-22(13-19)15-20/h1-10H,11-16H2 |
InChI-Schlüssel |
LPJAFIHSDNKPEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN3CC1(CN(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


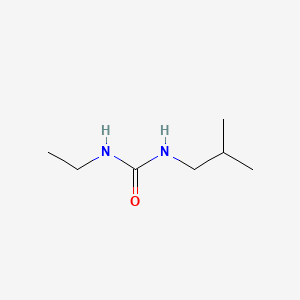
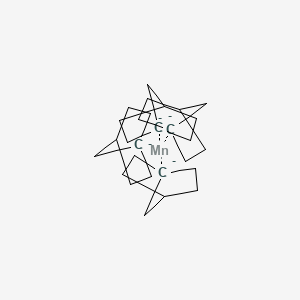
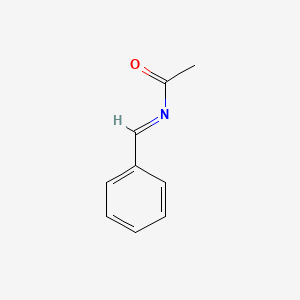
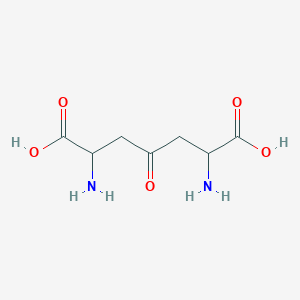
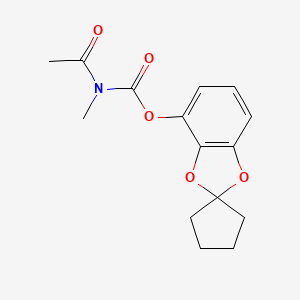
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
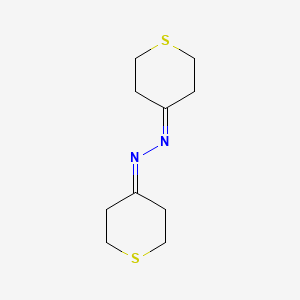
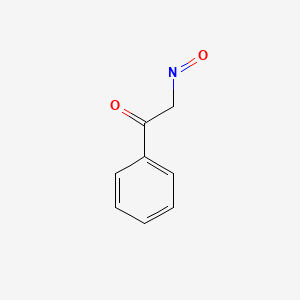
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
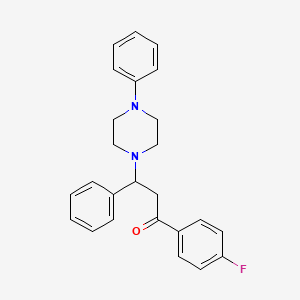
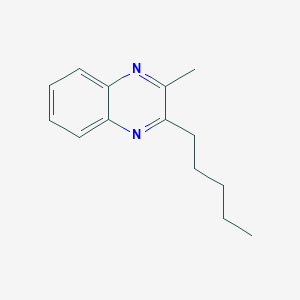
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
